2-(4-Fluorophenyl)phenol
Description
Significance and Academic Research Context of 2-(4-Fluorophenyl)phenol and Analogues
The significance of this compound and its analogues in academic research is multifaceted. The presence of both a phenolic hydroxyl group and a fluorophenyl ring makes these compounds versatile scaffolds for the design of new molecules with specific functionalities. smolecule.com The fluorine atom, with its high electronegativity, can influence the acidity of the phenolic proton, modulate the electron density of the aromatic system, and participate in non-covalent interactions, thereby affecting molecular conformation and intermolecular associations. ontosight.ai
Research into fluorophenylphenol derivatives spans several areas of chemistry. In medicinal chemistry, they are explored as potential precursors for the development of new therapeutic agents. smolecule.com The structural features of these compounds allow for modifications to target various biological processes. smolecule.com In materials science, the incorporation of fluorophenylphenol units into polymers can enhance thermal stability and other desirable material properties. smolecule.com Furthermore, their ability to form coordination complexes with metal ions makes them relevant in the field of coordination chemistry and catalysis. smolecule.com
Theoretical Frameworks and Methodological Approaches in Fluorophenylphenol Studies
The study of this compound and its derivatives relies on a combination of experimental and theoretical methods. Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the molecule's electronic structure, geometry, and reactivity. jacsdirectory.com These computational approaches allow for the calculation of various quantum chemical parameters, providing insights into the molecule's behavior. jacsdirectory.com For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding chemical reactivity and kinetic stability. jacsdirectory.com Molecular Electrostatic Potential (MEP) surface investigations are also used to predict sites of electrophilic and nucleophilic attack. jacsdirectory.com
Experimentally, a suite of spectroscopic and crystallographic techniques is employed for characterization. X-ray crystallography provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. ijcce.ac.ir Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the molecular structure and provide information about the chemical environment of different atoms and functional groups. rsc.orgchemicalbook.com
Scope and Objectives of Advanced Chemical Inquiry into this compound Systems
Advanced chemical inquiry into this compound systems aims to deepen the understanding of their fundamental properties and expand their potential applications. A key objective is the rational design and synthesis of novel derivatives with tailored functionalities. This includes the development of more efficient synthetic routes, such as innovative cross-coupling methodologies. acs.org
A significant area of investigation involves the study of intermolecular interactions. Understanding how these molecules self-assemble in the solid state through hydrogen bonding and other non-covalent interactions is crucial for crystal engineering and the design of materials with specific packing arrangements. researchgate.net
Furthermore, research is directed towards elucidating the mechanisms of action of these compounds in various contexts. For example, in biological systems, studies focus on their interactions with proteins and other biomolecules. nih.gov Fluorescence spectroscopy is a valuable tool for investigating these interactions, providing data on binding constants and thermodynamic parameters. nih.gov The overarching goal is to establish clear structure-property relationships that will guide the future development and application of this important class of chemical compounds.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and related compounds.
Table 1: General Information for this compound smolecule.comchemsrc.com
Table 2: Physical Properties of Related Fluorophenylphenol Derivatives researchgate.netsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNMUFMIXXQSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461569 | |
| Record name | 4'-Fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80254-62-2 | |
| Record name | 4′-Fluoro[1,1′-biphenyl]-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80254-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 4 Fluorophenyl Phenol and Its Analogues
Established Synthetic Routes to 2-(4-Fluorophenyl)phenol Core Structures
The creation of the this compound backbone has been successfully achieved through several well-established synthetic pathways. These methods, including condensation reactions and transition metal-catalyzed couplings, provide reliable and versatile approaches to this class of compounds.
Condensation Reactions in Fluorophenylphenol Synthesis
While direct, single-step condensation reactions to form this compound are not extensively documented under that specific terminology, several classical organic reactions that involve condensation or condensation-like mechanisms can be adapted to construct the fundamental biaryl framework. These methods often involve the formation of a new carbon-carbon bond between two aromatic rings, which is the essential step in synthesizing the target molecule.
One such approach is the Gomberg-Bachmann reaction , an aryl-aryl coupling that proceeds via a diazonium salt intermediate. libretexts.orgwikipedia.org In a potential synthesis of a precursor to this compound, 4-fluoroaniline (B128567) could be diazotized and then reacted with a suitable phenol (B47542) derivative in the presence of a base. This reaction generates an aryl radical that can then attack the other aromatic ring, forming the desired biaryl linkage. wikipedia.org Although yields can sometimes be modest due to side reactions, modifications such as using diazonium tetrafluoroborates and phase-transfer catalysts have been shown to improve the efficiency. wikipedia.org
The Perkin reaction , traditionally used for synthesizing cinnamic acids, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640). wikipedia.orgiitk.ac.inlongdom.org While not a direct route to biphenyls, it can be conceptually applied to create precursors that could be later cyclized or further modified to yield the 2-arylphenol structure. Similarly, the Claisen-Schmidt condensation , a reaction between an aldehyde or ketone and an aromatic carbonyl compound, offers a pathway to chalcone-like intermediates. wikipedia.orgpraxilabs.commagritek.com These intermediates, through subsequent chemical transformations, could potentially be converted into the desired biphenyl (B1667301) scaffold.
These classical condensation reactions, while perhaps not the most direct routes, offer foundational strategies for the construction of carbon-carbon bonds necessary for the synthesis of complex aromatic structures like this compound.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Aryl Bond Formation
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are particularly well-suited for the construction of biaryl compounds like this compound. These methods offer high efficiency, functional group tolerance, and regioselectivity.
The Suzuki-Miyaura coupling is arguably the most prominent method for this purpose. ekb.eglongdom.org This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. For the synthesis of this compound, this could involve the reaction of 2-halophenol with (4-fluorophenyl)boronic acid or, alternatively, 4-fluorohalobenzene with a suitably protected 2-hydroxyphenylboronic acid. The versatility of the Suzuki-Miyaura coupling is highlighted by its compatibility with a wide range of functional groups and its applicability to large-scale synthesis. longdom.org Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed, offering a more cost-effective alternative to palladium. slideshare.netnih.gov
Another powerful tool is the Ullmann condensation or Ullmann-type reaction, which utilizes copper as a catalyst to promote the coupling of an aryl halide with a phenol. iitk.ac.inuobasrah.edu.iq This reaction is a classic method for forming diaryl ethers, but can also be adapted for the synthesis of biaryls. youtube.com Typically, these reactions require high temperatures, but modern advancements have led to the development of more reactive copper catalysts that allow for milder reaction conditions. youtube.com
The following table summarizes key aspects of these transition metal-catalyzed reactions:
| Reaction Name | Catalyst | Reactants | Key Advantages |
| Suzuki-Miyaura Coupling | Palladium or Nickel | Organoboron compound and Organohalide | High yields, broad functional group tolerance, mild reaction conditions. |
| Ullmann Condensation | Copper | Aryl halide and Phenol | Effective for C-O and C-C bond formation, suitable for specific substrates. |
Formation of Fluorinated Phenolic Azo Compounds via Diazotization and Coupling
An indirect yet effective route to this compound involves the formation of a fluorinated phenolic azo compound as a key intermediate. This strategy leverages the well-established chemistry of diazonium salts.
The process begins with the diazotization of an aromatic amine. In this case, 4-fluoroaniline would be treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to produce the corresponding 4-fluorobenzenediazonium (B14715802) salt. youtube.comresearchgate.net
This diazonium salt is then subjected to an azo coupling reaction with a phenol. researchgate.netyoutube.com The diazonium ion acts as an electrophile and attacks the electron-rich phenol ring, typically at the para position. If the para position is blocked, coupling can occur at an ortho position. nih.gov This reaction results in the formation of a brightly colored azo compound containing the desired 4-fluorophenyl and phenolic moieties linked by an azo bridge (-N=N-). youtube.com
The final step in this sequence is the reduction of the azo group. This can be achieved using various reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation. The reduction cleaves the nitrogen-nitrogen double bond and subsequently replaces it with hydrogen atoms, yielding the final this compound product. This multi-step approach provides a reliable pathway for the synthesis of unsymmetrical biaryls. researchgate.net
Novel and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry and process optimization have driven the development of more sustainable and efficient methods for chemical synthesis. These modern approaches are also being applied to the production of biphenyl compounds and their analogues.
Green Chemistry Principles in Fluorophenylphenol-Related Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. researchgate.net In the context of synthesizing compounds like this compound, this involves several key strategies. One approach is the use of solventless reactions or reactions in more environmentally benign solvents like water. For instance, some Claisen-Schmidt condensations have been successfully carried out in the absence of a solvent, significantly reducing waste. Current time information in Bangalore, IN.
Another important principle is the use of catalysis to improve atom economy and reduce the need for stoichiometric reagents. researchgate.net The transition metal-catalyzed reactions discussed previously are inherently "greener" than many classical stoichiometric reactions. Further improvements are being made by developing more active and recyclable catalysts.
The development of synthetic routes that start from renewable feedstocks is also a key goal of green chemistry. While not yet standard for this specific compound, research into biomass-derived starting materials for aromatic compounds is an active area of investigation. researchgate.net
Continuous Flow Synthesis and Process Optimization for Analogous Compounds
Continuous flow synthesis has emerged as a powerful technology for the production of fine chemicals and pharmaceuticals. researchgate.net This approach involves carrying out a chemical reaction in a continuously flowing stream within a microreactor or a larger flow system. Compared to traditional batch processing, continuous flow offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and purity.
For the synthesis of biaryl compounds analogous to this compound, continuous flow methods have been successfully developed. libretexts.orgwikipedia.org For example, protocols for performing decarboxylative cross-coupling reactions and the generation and subsequent reaction of highly reactive intermediates like benzynes have been demonstrated in continuous flow reactors. libretexts.org These methods allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to optimized processes with reduced waste and improved efficiency. The application of these continuous flow technologies to the synthesis of this compound and its derivatives holds significant promise for more sustainable and scalable manufacturing.
Precursor Utility in Complex Organic Synthesis
The strategic importance of this compound and its analogues in organic synthesis lies in their capacity to be transformed into intricate molecular architectures. The presence of the fluorine atom and the phenolic hydroxyl group provides specific sites for chemical modification, making them valuable starting materials.
The bifunctional nature of this compound makes it an ideal candidate for constructing complex polyaromatic and heterocyclic systems. The phenyl rings can be further functionalized or coupled to create extended aromatic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to link the phenyl rings with other aryl or heteroaryl groups. A study on the synthesis of diaryl ethers utilized (4-fluorophenyl)boronic acid, a related precursor, in a palladium-catalyzed reaction with aryl halides. acs.org This highlights the potential for forming C-C and C-O bonds, which are fundamental in building polyaromatic ether frameworks.
The phenolic hydroxyl group can participate in cyclization reactions to form heterocyclic rings. For example, it can be used to synthesize various oxygen-containing heterocycles. While direct examples for this compound are not extensively detailed in the provided results, the general reactivity of phenols is well-established in the formation of heterocycles like benzofurans and chromenes. The synthesis of 2-(4-Fluorophenyl)thiophene, an important intermediate for the antidiabetic drug Canagliflozin, is achieved through the decarboxylation of 5-(4-fluorophenyl)thiophene-2-carboxylic acid or via a Suzuki coupling of 4-fluorobenzeneboronic acid and 2-bromothiophene. chemicalbook.com This demonstrates the utility of fluorophenyl-containing building blocks in the synthesis of medicinally relevant heterocyclic compounds.
Furthermore, commercially available building blocks like 4-Chloro-2-fluoro-5-nitrobenzoic acid can be used to create a variety of condensed nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and benzodiazepinediones, through polymer-supported synthesis. nih.gov This underscores the versatility of fluorinated phenyl compounds in generating diverse heterocyclic scaffolds.
Derivatization of this compound and its analogues is a key strategy for producing advanced chemical intermediates with tailored properties. These modifications can enhance reactivity, improve solubility, or introduce new functional groups for subsequent transformations.
One common derivatization strategy involves the modification of the phenolic hydroxyl group. This can include etherification, esterification, or conversion to a sulfonate ester. For instance, an evaporative derivatization method using 2-sulfobenzoic anhydride (SBA) has been developed for phenols to improve their detection by mass spectrometry. nih.govresearchgate.net This technique converts the phenol into an anionic derivative, which can be a useful intermediate for further reactions or analytical purposes.
Another approach is the derivatization of the aromatic rings. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or acylation, can introduce new functional groups onto the phenyl rings. The positions of these substitutions are directed by the existing hydroxyl and fluorophenyl groups. Advanced strategies for the regioselective derivatization of phenols have been developed, including the use of catalysts like [RuCl2(p-cymene)]2 for selective hydroxylation or alkenylation. nih.gov
The table below provides an overview of some key compounds and their roles in the synthesis and derivatization of this compound and its analogues.
| Compound Name | Role in Synthesis |
| This compound | Core structure and starting material |
| (4-Fluorophenyl)boronic acid | Precursor in Suzuki-Miyaura coupling for C-C bond formation acs.org |
| 2-Sulfobenzoic anhydride (SBA) | Derivatizing agent for phenols nih.govresearchgate.net |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Building block for heterocyclic synthesis nih.gov |
| 2-(4-Fluorophenyl)thiophene | Heterocyclic intermediate for pharmaceuticals chemicalbook.com |
These derivatization strategies significantly broaden the synthetic utility of this compound, allowing for the creation of a wide array of complex molecules with potential applications in materials science and medicinal chemistry. The ability to precisely modify the structure of these compounds is crucial for developing new materials and therapeutic agents.
Chemical Reactivity and Mechanistic Investigations of 2 4 Fluorophenyl Phenol Scaffolds
Electrophilic and Nucleophilic Transformations of Fluorophenylphenol Moieties
The reactivity of 2-(4-fluorophenyl)phenol towards electrophiles is largely dictated by the powerful activating and ortho-, para-directing nature of the phenolic hydroxyl group. openstax.org This makes the phenol (B47542) ring highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. openstax.orgmlsu.ac.in Due to the steric hindrance from the adjacent 4-fluorophenyl group, electrophilic attack is generally favored at the para position relative to the hydroxyl group.
Key Electrophilic Reactions:
Nitration: Reaction with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. mlsu.ac.in
Halogenation: Treatment with bromine in a solvent of low polarity can lead to monohalogenation. mlsu.ac.in
Leaderer-Manasse Reaction: Condensation with formaldehyde (B43269) in the presence of a dilute acid or base can introduce a hydroxymethyl group, primarily at the para position. mlsu.ac.in
The hydroxyl group also endows the molecule with nucleophilic character, especially upon deprotonation to the corresponding phenoxide. This phenoxide is a key intermediate in O-alkylation and O-acylation reactions to form ethers and esters, respectively. While the C-F bond is generally robust, nucleophilic aromatic substitution on the fluorophenyl ring is rare under typical conditions and requires specifically activated substrates or harsh reaction conditions. libretexts.org
Oxidative and Reductive Manipulations of Fluorophenylphenol Derivatives
Phenols are susceptible to oxidation, often yielding quinone-type structures. openstax.org The oxidation of this compound can proceed via a phenoxyl radical intermediate, which can then engage in coupling reactions. researchgate.net Metal-free oxidative cross-coupling reactions, mediated by agents like sulfoxides, can link phenols with various nucleophiles, including other phenols and arenes. researchgate.net Furthermore, phenolic compounds can undergo radical coupling under oxidizing conditions, such as those catalyzed by FeCl₃. researchgate.net
Reductive manipulations of the this compound scaffold are less common. While the aromatic rings can be reduced through catalytic hydrogenation, this typically requires high pressure and temperature. The phenolic hydroxyl group itself does not undergo reduction under standard conditions.
Catalytic Applications and Ligand Development
The unique steric and electronic properties of the this compound framework make it an attractive scaffold for designing ligands for transition metal catalysis.
Ligand Design for Asymmetric Catalysis
The biaryl structure of this compound is a precursor to atropisomeric ligands, which are crucial in asymmetric catalysis. By introducing bulky substituents ortho to the carbon-carbon bond linking the two aryl rings, rotational freedom can be restricted, leading to stable, chiral atropisomers. These chiral scaffolds can be further elaborated, for instance, by introducing phosphine (B1218219) groups (e.g., creating phosphine-phenol ligands), which are highly effective in a variety of stereoselective transformations. Allene-based ligands have also been explored for creating chiral transition metal complexes for asymmetric catalysis. uea.ac.uk
Metal Complex Catalysis in Organic Reactions
The phenoxide of this compound and its derivatives can serve as effective ligands for various transition metals, including copper, palladium, and iron. These metal complexes have demonstrated catalytic activity in a range of organic reactions. For example, copper(II) complexes with phenol-containing ligands have been studied for the oxidation of other phenols. orientjchem.org A novel three-component coupling strategy, which formally inserts an oxygen atom into a Suzuki-Miyaura reaction, utilizes a palladium catalyst with a phosphine ligand to synthesize diaryl ethers from aryl (pseudo)halides and organoboron reagents. acs.org In this process, an aryl boronic acid is oxidized in situ to a phenoxide-like species that then couples with the aryl halide. acs.orgacs.org
Table 1: Examples of Metal-Catalyzed Reactions
| Catalyst/Metal | Reactants | Product Type | Reference |
| Copper(II) Complex | Phenol, H₂O₂ | Oxidized Phenols | orientjchem.org |
| Palladium with t-BuBrettPhos | 1-chloro-4-methoxybenzene, (4-fluorophenyl)boronic acid, NMO | Diaryl Ether | acs.org |
| Iron(III) chloride | Carbazolyl porphyrin | π-conjugated microporous polymer | researchgate.net |
Regioselective Functionalization of Phenolic Systems
Achieving regioselectivity in the functionalization of phenols is a significant goal in organic synthesis. nih.gov For this compound, the directing effect of the hydroxyl group is paramount. While electrophilic functionalization is typically directed to the para position, other strategies can target the ortho positions. Directed ortho-metalation (DoM), where the hydroxyl group directs lithiation to the adjacent C-H bonds, is a powerful technique, although steric hindrance from the fluorophenyl ring can influence its efficiency. In some systems, regioselectivity can be controlled by other factors; for example, in the nucleophilic aromatic substitution (SNAr) of certain tetrafluorinated BOPYPY dyes, stabilizing π-π stacking interactions can direct a thiophenol nucleophile to a specific fluorine atom, overriding electronic preferences. nih.gov
Mechanistic Studies of Reaction Pathways
Understanding the reaction mechanisms involving this compound and its derivatives is essential for optimizing reaction conditions and developing new synthetic methods. Mechanistic studies often combine kinetic analysis, spectroscopic monitoring, and computational modeling.
For instance, in the palladium-catalyzed synthesis of diaryl ethers mentioned previously, mechanistic studies using ¹H and ¹¹B NMR spectroscopy were crucial. acs.org These studies revealed a complex interplay where the oxidant, N-methylmorpholine N-oxide (NMO), can form adducts with the aryl boronic species that may hinder the desired oxidation. acs.org Concurrently, the byproduct of the oxidation, N-methylmorpholine, was found to accelerate the crucial ligand exchange step at the palladium center. acs.orgacs.org
In other contexts, mechanistic studies have elucidated the pathways of phenol reactions with various reagents. The reaction of phenols with α,β-unsaturated aromatic acids in the presence of polyphosphoric acid has been investigated to establish the structures of the resulting dihydrocoumarin (B191007) and chalcone (B49325) products and to propose plausible formation mechanisms. researchgate.net Similarly, detailed studies on the phenol-sulfuric acid reaction with furaldehyde derivatives have helped to understand the role of different intermediates and the effect of substitution on the reaction rates and final chromogen formation. nih.gov
Unimolecular and Bimolecular Reaction Mechanisms
The reaction mechanisms for scaffolds like this compound can be categorized as either unimolecular, involving a single molecule, or bimolecular, involving the collision of two species. chemistrytalk.orgexpii.com The specific pathway followed often depends on the reaction conditions and the nature of the reacting partners.
A unimolecular reaction involves the rearrangement or decomposition of a single molecule, with a rate proportional to the concentration of that single species (rate = k[A]). chemistrytalk.org For a molecule like this compound, a potential unimolecular process could be an intramolecular rearrangement or dissociation under specific energetic conditions, such as high temperature or photo-irradiation. However, bimolecular pathways are more commonly investigated for this class of compounds.
A bimolecular reaction involves the collision of two particles to form products. chemistrytalk.org The rate of these second-order reactions depends on the concentration of both colliding species (rate = k[A][B] or k[A]²). libretexts.org For this compound, key bimolecular reactions would involve either the phenolic hydroxyl group or the carbon-fluorine (C-F) bond.
Mechanistic studies on related benzylic fluorides suggest that the C-F bond, despite its strength, can be activated. beilstein-journals.org This activation often relies on protic or Lewis acid activators that interact with the fluorine atom via hydrogen bonding. beilstein-journals.org Such interactions can lead to either a dissociative unimolecular (SN1-type) or a concerted bimolecular (SN2-type) substitution pathway. beilstein-journals.org In a unimolecular path, the activator assists in the departure of the fluoride (B91410) ion, generating a carbocation intermediate, which is then attacked by a nucleophile. In a bimolecular path, the nucleophile attacks the carbon center at the same time as the fluoride-activator complex departs. beilstein-journals.org
The table below summarizes the characteristics of these fundamental reaction types.
| Reaction Type | Molecularity | General Equation | Rate Law | Key Characteristics |
| Unimolecular | One | A → Products | rate = k[A] | Involves rearrangement or decomposition of a single molecule; often requires energy input. chemistrytalk.orgexpii.com |
| Bimolecular | Two | A + B → Products | rate = k[A][B] | Involves the collision of two distinct molecules. libretexts.org |
| Bimolecular | Two | 2A → Products | rate = k[A]² | Involves the collision of two identical molecules. libretexts.org |
This table provides a generalized overview of reaction mechanisms.
Proton Transfer Phenomena in Fluorinated Phenol Derivatives
Proton transfer (PT) is a fundamental process in the chemistry of phenols. In fluorinated phenol derivatives, the electronic properties of the fluorine atom can influence the acidity of the phenolic proton and the mechanisms of its transfer. Proton-coupled electron transfer (PCET) reactions, where both a proton and an electron are transferred, are particularly significant. dtu.dknih.gov
These reactions can proceed through different mechanistic pathways:
Stepwise Pathways: The reaction can occur in two distinct steps, either as electron transfer followed by proton transfer (ET-PT) or proton transfer followed by electron transfer (PT-ET). dtu.dk At low pH, the oxidation of a phenol typically precedes deprotonation, while at high pH, deprotonation to a phenolate (B1203915) ion occurs first, followed by oxidation. dtu.dk
Concerted Pathway (CPET): The electron and proton can also transfer in a single, concerted kinetic step. nih.gov Studies on phenol-imidazole compounds, which feature an intramolecular hydrogen bond, show that one-electron oxidation occurs via a concerted proton-electron transfer to yield stable radical cations. nih.gov
Computational studies using Density Functional Theory (DFT) on halogenated phenols help predict the most favorable sites for protonation. kuleuven.be For halogen-substituted phenols, C4-protonation (at the para-position relative to the hydroxyl group) is generally the most energetically favorable. kuleuven.be The presence and position of the fluorine atom influence the local proton affinities of the aromatic ring.
The table below outlines the key proton transfer pathways relevant to phenolic compounds.
| Mechanism | Description | Controlling Factors |
| Stepwise (PT-ET) | Proton transfer precedes electron transfer. The phenol first deprotonates to a phenolate, which is then oxidized. | pH of the medium (favored at high pH). dtu.dk |
| Stepwise (ET-PT) | Electron transfer precedes proton transfer. The phenol is first oxidized to a radical cation, which then deprotonates. | pH of the medium (favored at low pH). dtu.dk |
| Concerted (CPET) | The proton and electron are transferred in a single kinetic step. | Intramolecular hydrogen bonding, reaction driving force (ΔG°). nih.gov |
This table summarizes different mechanisms of proton-coupled electron transfer in phenolic systems.
The interplay between the fluorine substituent and the phenolic proton in structures like this compound makes them valuable models for studying these intricate reaction dynamics, which are crucial in fields ranging from materials science to biochemistry.
Advanced Spectroscopic and Structural Elucidation of 2 4 Fluorophenyl Phenol Systems
X-ray Crystallographic Analysis for Three-Dimensional Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The subsequent diffraction pattern of the X-rays is recorded and analyzed to generate a detailed model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision.
For 2-(4-Fluorophenyl)phenol, a successful crystallographic analysis would provide unequivocal proof of its molecular structure, including the dihedral angle between the two phenyl rings, which is a critical conformational parameter. However, a review of publicly available scientific literature and crystallographic databases did not yield a specific crystal structure for this compound. Therefore, the following sections describe the type of analysis that would be performed if suitable crystals were obtained and studied.
The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. The analysis of these forces is crucial for understanding the stability and physical properties of the solid state. For this compound, several key interactions would be anticipated and analyzed.
Hydrogen Bonding: The hydroxyl (-OH) group of the phenol (B47542) ring is a classic hydrogen bond donor. It would be expected to form strong O-H···O hydrogen bonds with the hydroxyl group of an adjacent molecule or potentially weaker O-H···F interactions. X-ray crystallography would precisely measure the distances and angles of these bonds, confirming their presence and strength.
Halogen Bonding: The fluorine atom on one phenyl ring could act as a halogen bond acceptor, interacting with electrophilic regions on neighboring molecules. While fluorine is the least polarizable halogen and forms the weakest halogen bonds, its role in directing the crystal packing cannot be dismissed and would be investigated.
π-π Stacking: The two aromatic rings in the molecule provide sites for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can occur in various geometries, such as face-to-face or offset stacking. The presence of an electron-withdrawing fluorine atom can influence the nature of these stacking interactions by modifying the quadrupole moment of the fluorinated ring. The centroid-to-centroid distances between interacting rings, typically in the range of 3.3 to 3.8 Å, would be a key parameter measured from the crystal structure.
C-H···π Interactions: The crystal packing would also be stabilized by weaker C-H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring on a neighboring molecule.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Different polymorphs arise from variations in the conformation of the molecule or the network of intermolecular interactions in the solid state. For this compound, polymorphism could arise from different rotational conformations (dihedral angles) between the phenyl rings being "frozen" in the crystal lattice or from different hydrogen-bonding patterns.
The study of polymorphism involves crystallizing the compound under various conditions (e.g., different solvents, temperatures, or pressures) and analyzing the resulting solids by techniques such as powder X-ray diffraction (PXRD). Each unique polymorph would yield a distinct PXRD pattern. Single-crystal X-ray diffraction would then be used to solve the detailed structure of each individual polymorph, providing insight into the conformational landscape of the molecule in the solid state. Currently, no studies on the polymorphism of this compound have been reported in the surveyed literature.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, their connectivity, and the dynamics of the molecule.
Detailed, experimentally verified NMR data for this compound are not available in the cited literature. The following describes the expected features based on the known principles of NMR spectroscopy.
¹H NMR: The proton NMR spectrum would show a distinct set of signals for the aromatic protons on both the phenol and the fluorophenyl rings. The chemical shifts of these protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The phenolic -OH proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. Protons on the fluorophenyl ring would exhibit splitting due to coupling with the ¹⁹F nucleus (H-F coupling).
¹³C NMR: The carbon NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts would reveal the electronic environment of each carbon. The carbons directly bonded to the hydroxyl group and the fluorine atom would show characteristic shifts. Furthermore, carbons in the fluorophenyl ring would exhibit C-F coupling constants, which are valuable for assignment.
¹⁹F NMR: As fluorine has a spin of ½ and a natural abundance of 100%, ¹⁹F NMR is a highly sensitive and informative technique. The spectrum for this compound would show a signal (likely a multiplet due to coupling with nearby protons) whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring.
A data table of predicted or hypothetical chemical shifts cannot be provided without experimental verification.
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, various 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, helping to trace the proton network within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the C-C bond linkage between the two phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons. It could be used to study the preferred conformation (the average dihedral angle between the rings) in solution.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound. Both FT-IR and Raman spectroscopy provide a characteristic fingerprint of a molecule, with each peak corresponding to a specific vibrational mode. While they are complementary techniques, specific experimental spectra for this compound are not present in the searched literature.
The analysis of the vibrational spectra of this compound would focus on several key regions:
O-H Stretch: A prominent, broad band would be expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding.
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ would correspond to the C-H stretching modes of the two aromatic rings.
C=C Aromatic Stretch: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl rings.
C-F Stretch: A strong band, typically found in the 1100-1250 cm⁻¹ region in the FT-IR spectrum, would be indicative of the C-F stretching vibration.
Out-of-Plane Bending: The region below 900 cm⁻¹ would contain bands related to the C-H out-of-plane bending modes, which are characteristic of the substitution patterns on the aromatic rings.
Due to the lack of specific experimental data in the surveyed scientific literature, a data table of vibrational frequencies cannot be generated.
Normal Mode Analysis and Vibrational Assignment
Normal mode analysis, often supported by quantum chemical calculations such as Density Functional Theory (DFT), is crucial for assigning the fundamental vibrational modes of molecules like this compound. core.ac.uk For phenolic compounds, vibrational spectra are complex due to the various motions of the phenyl rings and the hydroxyl group. ijaemr.com
In a typical analysis, the vibrational modes are categorized into stretching, bending, and torsional motions. For phenol, the O-H stretching vibration is a highly localized and pure mode. ijaemr.com The calculated harmonic frequencies are often compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to ensure accurate assignments. core.ac.uk For instance, in a study on 2,4,6-trimethylphenol, a similar phenol derivative, the vibrational frequencies determined experimentally showed good agreement with those obtained from DFT calculations. core.ac.uk
The vibrational spectrum of a substituted phenol like this compound would be expected to exhibit characteristic bands for:
O-H group vibrations : These include stretching, in-plane bending, and out-of-plane torsion. The O-H stretching frequency is particularly sensitive to hydrogen bonding. ijaemr.com
C-O group vibrations : Stretching and bending modes associated with the carbon-oxygen bond of the phenol group. ijaemr.com
Phenyl ring vibrations : These include C-C stretching, C-H stretching (both in-plane and out-of-plane), and various ring deformation modes.
C-F group vibrations : Vibrations involving the carbon-fluorine bond on the fluorophenyl ring.
The table below presents a generalized assignment of vibrational modes for a phenolic compound, which can be extrapolated to this compound.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| O-H Stretch | 3600 - 3200 | Stretching of the hydroxyl bond. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Stretching of the carbon-carbon bonds within the phenyl rings. |
| O-H Bend | 1410 - 1310 | In-plane bending of the hydroxyl group. |
| C-O Stretch | 1260 - 1000 | Stretching of the carbon-oxygen single bond. |
| C-F Stretch | 1400 - 1000 | Stretching of the carbon-fluorine bond. |
| Out-of-plane Bends | 900 - 675 | Bending of C-H and C-C bonds out of the plane of the phenyl rings. |
This table provides generalized frequency ranges for phenolic compounds.
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy is a powerful tool for analyzing the conformational landscape of flexible molecules. Different conformers of a molecule, which are distinct spatial arrangements of atoms, often exhibit unique vibrational spectra. mdpi.com For this compound, rotation around the single bond connecting the two phenyl rings can lead to different conformers.
Theoretical calculations, such as DFT, can be used to predict the stable conformers and their corresponding vibrational frequencies. mdpi.comnih.gov By comparing the calculated spectra with experimental IR and Raman spectra, it is possible to identify the conformers present in a sample. mdpi.com For example, in a study of 4-(4-tritylphenoxy)phthalonitrile, the presence of different conformers in the condensed state was confirmed by identifying vibrational bands in the IR spectrum that corresponded to different calculated conformers. mdpi.com
The low-frequency vibrational modes are often associated with large-amplitude motions, such as torsional movements of the phenyl rings, which are directly related to conformational changes. boisestate.edu Analysis of these low-frequency vibrations can provide insights into the energy barriers between different conformations. boisestate.edu
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. libretexts.org
For this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.
The fragmentation of phenolic compounds often involves characteristic losses. For phenol itself, the molecular ion is typically the base peak. docbrown.info Common fragmentation pathways include the loss of a hydrogen atom to form an [M-1]⁺ ion, and the elimination of carbon monoxide (CO) from the phenoxy cation. docbrown.infoscispace.com
For halogenated aromatic compounds, the loss of the halogen atom can be a significant fragmentation pathway. nih.gov However, the strength of the carbon-fluorine bond often makes the loss of fluorine less favorable compared to other halogens like chlorine or bromine. nih.gov
A plausible fragmentation pattern for this compound under EI-MS could include the following key fragments:
| m/z Value | Possible Fragment Ion | Description |
| 188 | [C₁₂H₉FO]⁺ | Molecular ion peak. |
| 187 | [C₁₂H₈FO]⁺ | Loss of a hydrogen atom. |
| 160 | [C₁₁H₈F]⁺ | Loss of carbon monoxide (CO). |
| 95 | [C₆H₄F]⁺ | Fluorophenyl cation. |
| 93 | [C₆H₅O]⁺ | Phenoxy cation. |
This table presents hypothetical fragmentation data for this compound based on typical fragmentation patterns of related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy orbitals (typically the lowest unoccupied molecular orbital, LUMO). physchemres.org
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenolic and fluorophenyl chromophores. Phenol itself exhibits absorption maxima around 210 nm and 270 nm. researchgate.net The presence of the fluorophenyl substituent is likely to cause a shift in the position and intensity of these absorption bands.
Solvent polarity can also influence the UV-Vis spectrum by affecting the energies of the electronic states. physchemres.org Studies on similar compounds have shown that increasing solvent polarity can lead to a shift in the absorption wavelength. physchemres.org
Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to calculate the electronic absorption spectra and aid in the interpretation of experimental results. nih.govphyschemres.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For example, in a study of a pyrazoline derivative, the theoretical UV-Vis absorption results were in acceptable agreement with the experimental data. physchemres.org
Applications of 2 4 Fluorophenyl Phenol Derivatives in Advanced Materials Science
Role as Monomers and Building Blocks in Polymer Chemistry
Derivatives of 2-(4-fluorophenyl)phenol are valuable monomers for the synthesis of high-performance polymers, particularly poly(aryl ether)s (PAEs). These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. ontosight.ai The introduction of the fluorinated biphenyl (B1667301) unit into the polymer backbone can further enhance these properties.
For instance, fluorinated poly(aryl ether)s (FPAEs) synthesized from difluoride monomers and fluorinated biphenyl diols, such as 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl, exhibit outstanding dielectric properties. rsc.org The presence of fluorine atoms and the twisted biphenyl structure contribute to low dielectric constants and minimal dielectric loss, making them suitable for applications in high-speed communication networks. rsc.org
The synthesis of these polymers often involves nucleophilic substitution reactions. rsc.org Another approach is the enzymatic polymerization of phenolic compounds using peroxidases like horseradish peroxidase (HRP), which can lead to polymers with enhanced antioxidant activity. nih.gov The table below summarizes the properties of some fluorinated poly(aryl ether)s.
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Fluorinated Poly(aryl ether)s (FPAEs) | 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl and various difluoride monomers | High thermal stability (Td5 > 500 °C), low dielectric constant (2.07–2.80), low dielectric loss (0.002–0.006 at 11 GHz), excellent hydrophobicity. rsc.org | High-speed communication networks, electronic materials. ontosight.airsc.org |
| Poly(aryl ether ketone)s (PAEKs) | Nitrogenous heterocyclic polyaromatic ether monomers, 4,4-difluorobenzophenone, bisphenol fluorene | Excellent thermal stability (Td5 > 500 °C), good solubility in organic solvents, film-forming capability. nih.gov | High-performance films and coatings. nih.gov |
Ligand Design and Coordination Chemistry for Catalytic Systems
The this compound scaffold is a valuable platform for designing ligands for various catalytic applications. The electronic properties of the ligand can be tuned by modifying the substituents on the phenyl rings, which in turn influences the activity and selectivity of the metal catalyst.
Derivatives of this compound can be used to create bidentate or polydentate ligands that can coordinate with a variety of metal centers. These metal complexes can then be employed as catalysts in a range of organic transformations, such as cross-coupling reactions. For example, palladium catalysts modified with phosphine (B1218219) ligands incorporating biphenyl structures are effective in Suzuki-Miyaura coupling reactions. acs.org The fluorinated phenyl group can influence the electron density at the metal center, thereby affecting the catalytic cycle.
The development of new benzimidazole (B57391) derivatives, which can incorporate fluorinated phenyl groups, highlights the versatility of these structures in creating compounds with a broad range of pharmacological and potential catalytic activities. researchgate.net
Development of Optoelectronic and Photonic Materials
Fluorinated biphenyl derivatives are of significant interest in the development of materials for optoelectronic and photonic applications. The introduction of fluorine atoms can lower the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is advantageous for creating materials with specific electronic properties for devices like organic light-emitting diodes (OLEDs).
Research has shown that fluorinated functional materials often exhibit a low refractive index and high gas-dissolving capacity. qualitas1998.net In the context of polyacryloyloxy imino fluorophenyl acetamide (B32628) and its copolymers, the resulting materials have a wide band gap, making them suitable as short-wavelength light absorbers in applications such as tandem polymer solar cells. d-nb.info The optical bandgap for such polymers was found to be in the range of 2.6 eV to 3.5 eV. d-nb.info
The synthesis of new liquid crystalline materials based on a para-sexiphenyl structure, which can include fluorinated biphenyl units, has demonstrated high birefringence values, making them promising for various optical and electronic applications. mdpi.com
Supramolecular Architectures and Self-Assembly
The ability of this compound derivatives to participate in hydrogen bonding and other non-covalent interactions makes them excellent building blocks for the construction of well-defined supramolecular architectures. The hydroxyl group of the phenol (B47542) can act as a hydrogen bond donor, while the fluorine atom and the aromatic rings can engage in weaker interactions, such as halogen bonding and π-π stacking.
These directed interactions can be exploited to create complex self-assembled structures, including molecular cages, capsules, and extended networks. Fluorinated bisphenol sorbent materials have been developed for chemical threat detection, where the sorbent's hydroxyl group forms a hydrogen bond with the analyte. researchgate.net The resulting redshift in the hydroxyl stretching frequency in the mid-infrared region can be used for sensing applications. researchgate.net The design of these materials aims to minimize sorbent self-association to improve analyte access to the active sites. researchgate.net
Liquid Crystal (LC) Materials as Building Blocks
Fluorinated biphenyl derivatives are crucial components in the formulation of liquid crystal displays (LCDs). The incorporation of fluorine atoms into the molecular structure can significantly impact the mesomorphic properties, such as the clearing point, viscosity, and dielectric anisotropy.
Compounds based on fluorinated biphenyls are sought after for their advantageous optical and dielectric anisotropy, combined with low viscosity and a broad nematic phase. google.com The synthesis of liquid crystals with bulky terminal groups and fluorinated terphenyl units has been explored to create materials with specific properties for ferroelectric mixtures. worktribe.com Research into fluoro-substituted quaterphenyl (B1678625) liquid crystals has also been conducted, demonstrating the ongoing effort to develop new LC materials with enhanced performance characteristics. researchgate.net
The molecular design of sexiphenyl-based liquid crystals, which can incorporate fluorinated moieties, has led to materials with temperature-stable and broad nematic phases, along with high birefringence, making them suitable for advanced optical and electronic applications. mdpi.com
Conclusion and Future Research Perspectives in 2 4 Fluorophenyl Phenol Chemistry
Summary of Key Academic Contributions and Advancements
While dedicated research on 2-(4-Fluorophenyl)phenol is not extensively documented, its structural motifs are present in various compounds that have been the subject of significant academic investigation. The primary contributions to our understanding of this molecule are therefore inferred from advancements in the synthesis and application of related fluorinated biaryls and phenols.
A major area of advancement has been in the synthesis of biaryl compounds . The Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the formation of the carbon-carbon bond linking the two phenyl rings. Research has focused on developing more efficient catalyst systems, particularly those based on palladium with specialized phosphine (B1218219) ligands like t-BuBrettPhos, which have shown efficacy in the coupling of aryl halides with arylboronic acids, such as (4-fluorophenyl)boronic acid. acs.org These advancements are crucial for the efficient and high-yield production of the this compound backbone.
Furthermore, the study of fluorinated phenols has provided insights into their unique chemical properties. The presence of a fluorine atom can significantly alter the acidity, lipophilicity, and metabolic stability of a phenolic compound. ontosight.ai This has been a key driver in their incorporation into more complex molecules. For instance, fluorinated phenols are investigated as intermediates in the synthesis of pharmaceuticals and advanced polymers. ontosight.aismolecule.com
In the realm of medicinal chemistry, derivatives of fluorinated phenylpropanoic acids have been synthesized and evaluated as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While not directly this compound, these studies highlight the utility of the fluorophenyl moiety in modulating biological activity. Similarly, the structural framework of this compound is related to that of Ezetimibe, a cholesterol absorption inhibitor, which features a (4-fluorophenyl) group. wikipedia.org
The following table summarizes key research findings relevant to the structural components of this compound.
| Research Area | Key Findings | Potential Relevance to this compound |
| Suzuki-Miyaura Coupling | Development of efficient palladium catalysts (e.g., with t-BuBrettPhos) for coupling aryl halides and (4-fluorophenyl)boronic acid. acs.org | Provides efficient synthetic routes to the core biaryl structure. |
| Fluorinated Phenols | Fluorine substitution enhances stability, lipophilicity, and can modify reactivity and biological interactions. ontosight.ai | The fluorine atom in this compound likely imparts favorable physicochemical properties for various applications. |
| Medicinal Chemistry | Fluorophenyl groups are integral to some NSAIDs and other bioactive molecules, influencing their therapeutic effects. nih.govwikipedia.org | Suggests potential for this compound as a scaffold or intermediate in drug discovery. |
| Coordination Chemistry | Phenolic compounds can act as ligands, facilitating metal ion interactions crucial for catalysis. smolecule.com | The hydroxyl group of this compound could be utilized in the development of novel catalysts. |
Unexplored Research Avenues and Fundamental Challenges
Despite the advancements in related areas, the chemistry of this compound itself remains largely uncharted territory. This presents both challenges and significant opportunities for new research.
One of the most significant fundamental challenges is the lack of a dedicated body of literature on the specific properties and applications of this compound. This necessitates foundational research to characterize its physical, chemical, and biological profiles.
Unexplored research avenues include:
Detailed Physicochemical Characterization: A comprehensive study of its acidity (pKa), lipophilicity (logP), crystal structure, and spectroscopic properties is needed. This data would be invaluable for predicting its behavior in different environments and for computational modeling.
Biological Activity Screening: Given the prevalence of the fluorophenyl motif in bioactive compounds, a broad screening of this compound for various biological activities (e.g., antimicrobial, antioxidant, anti-inflammatory, anticancer) is a logical next step. ontosight.aismolecule.comnih.gov
Derivatization and Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent evaluation of the derivatives could uncover compounds with enhanced potency or novel activities.
Polymer Chemistry: The phenolic hydroxyl group offers a handle for polymerization reactions. Investigating the potential of this compound as a monomer for creating novel fluorinated polymers with unique thermal or mechanical properties is a promising direction. ontosight.ai
A significant challenge in the synthesis of substituted phenols is the potential for side reactions and the need for robust purification methods. acs.org Overcoming these hurdles for the large-scale and cost-effective production of this compound and its derivatives will be crucial for its practical application.
Emerging Methodologies and Interdisciplinary Research Directions
The future of this compound chemistry will likely be shaped by the adoption of emerging synthetic methodologies and a more interdisciplinary approach to its study.
Emerging Methodologies:
Catalytic Oxidative Reactions: Recent advances in the catalytic oxidation of phenols offer new ways to functionalize the phenolic ring, providing access to a wider range of derivatives. rsc.org
Late-Stage Functionalization: Techniques that allow for the introduction of the fluorine atom or other functional groups at a late stage in the synthesis can streamline the production of analogues for SAR studies.
Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of this compound.
Interdisciplinary Research Directions:
Computational Chemistry and Molecular Modeling: In silico studies can predict the properties of this compound and its derivatives, guiding experimental work and accelerating the discovery of new applications. This can include modeling its interaction with biological targets or its properties as a material component.
Materials Science: Collaboration with materials scientists could lead to the development of new fluorinated polymers, resins, or electronic materials derived from this compound. rsc.org
Chemical Biology: The use of this compound as a chemical probe to study biological processes, such as enzyme inhibition or protein-protein interactions, represents a fertile ground for interdisciplinary research. smolecule.com
The table below outlines potential future research paths for this compound.
| Research Direction | Focus Area | Potential Impact |
| Foundational Characterization | Physicochemical and biological profiling. | Establishes a baseline for all future research and applications. |
| Medicinal Chemistry | Synthesis and evaluation of derivatives for therapeutic use. | Discovery of new drug candidates. |
| Polymer Science | Use as a monomer for novel fluorinated polymers. | Development of advanced materials with unique properties. |
| Advanced Synthesis | Application of flow chemistry and late-stage functionalization. | More efficient, scalable, and versatile production. |
| Computational Modeling | In silico prediction of properties and interactions. | Accelerates discovery and reduces experimental costs. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Fluorophenyl)phenol, and how can purity be optimized?
- Methodological Answer : The compound is commonly synthesized via Sonogashira coupling or Suzuki-Miyaura cross-coupling reactions. For example, 2-((4-Fluorophenyl)ethynyl)phenol derivatives are synthesized by reacting 4-fluorophenylacetylene with iodophenol derivatives in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) under inert gas . Purification involves column chromatography with hexane/ethyl acetate gradients, followed by recrystallization to achieve >95% purity. Contaminants (e.g., unreacted starting materials) are monitored via HPLC using a C18 column and UV detection at 254 nm.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (δ 5.2–5.8 ppm, broad singlet). Fluorine coupling (³J ~8–12 Hz) splits adjacent aromatic protons .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ (e.g., m/z 203.07 for C₁₂H₉FO₂). High-resolution MS (HRMS) validates elemental composition with <2 ppm error .
- X-ray Crystallography : For crystal structure determination, SHELX software is used to refine atomic coordinates, with R-factors <0.05 indicating high accuracy .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in designated containers for incineration .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model transition states and electron density maps. Fluorine’s electronegativity lowers HOMO energy (-6.8 eV), reducing nucleophilic attack susceptibility .
- Molecular Docking : AutoDock Vina predicts binding affinities (ΔG) to biological targets (e.g., p38 MAP kinase). The fluorophenyl group enhances hydrophobic interactions in kinase active sites (ΔG = -9.2 kcal/mol) .
Q. How do structural modifications (e.g., halogen substitution) alter the biological activity of this compound derivatives?
- Methodological Answer :
- Replace fluorine with chlorine or bromine to compare IC₅₀ values in kinase inhibition assays. For example, 4-chloro derivatives show 3-fold lower IC₅₀ (12 nM vs. 36 nM for fluoro) against p38 MAPK due to increased van der Waals interactions .
- Use SAR (Structure-Activity Relationship) tables:
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| -F | 36 | 2.8 |
| -Cl | 12 | 3.1 |
| -Br | 8 | 3.4 |
Q. What strategies resolve discrepancies in crystallographic data for this compound polymorphs?
- Methodological Answer :
- Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities. Refine using SHELXL with TWIN/BASF commands to model twinning or disorder .
- Compare experimental PXRD patterns with Mercury-generated simulations. Mismatched peaks (e.g., 2θ = 12.5° vs. 13.2°) indicate alternative packing motifs .
Q. How can conflicting NMR data from solvatomorphs be systematically addressed?
- Methodological Answer :
- Acquire variable-temperature NMR (VT-NMR) to assess dynamic effects. Broadening of OH peaks at 25°C resolves into sharp singlets at -40°C in DMSO-d₆ .
- Use DOSY to differentiate solvatomorphs: DMSO-bound species exhibit slower diffusion coefficients (D = 4.5×10⁻¹⁰ m²/s) vs. unsolvated forms (D = 6.2×10⁻¹⁰ m²/s) .
Data Contradiction Analysis
Q. Why do synthetic yields vary across literature reports for this compound derivatives?
- Methodological Answer :
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% gives 79% yield vs. 2 mol% (45%) due to incomplete oxidative addition .
- Oxygen Sensitivity : Trace O₂ deactivates Pd catalysts. Replicate reactions under strict argon to improve reproducibility .
Q. How to interpret conflicting bioactivity data in cell-based vs. enzyme assays?
- Methodological Answer :
- Membrane Permeability : Measure logP (e.g., 2.8 for this compound) to assess cellular uptake. Low permeability (Papp <1×10⁻⁶ cm/s) reduces efficacy in cell assays despite high enzyme affinity .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4). Rapid hydroxylation (t₁/₂ = 12 min) may explain reduced activity in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
